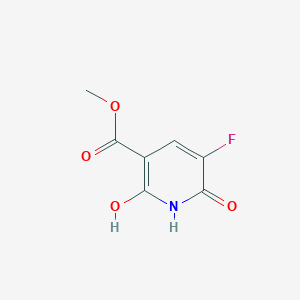

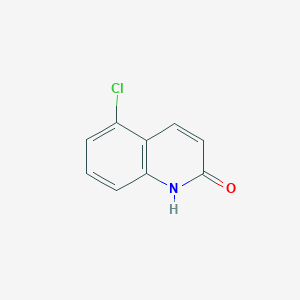

![molecular formula C23H31NO2 B2375794 Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate CAS No. 477856-78-3](/img/structure/B2375794.png)

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C23H31NO2 . It holds immense potential for scientific research and exhibits unique properties that make it a valuable asset in various research applications.

Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is defined by its molecular formula, C23H31NO2 . The exact arrangement of these atoms in space, known as the compound’s conformation, can influence its reactivity and properties.Aplicaciones Científicas De Investigación

Synthesis and Optical Properties : Abdullmajed et al. (2021) explored the synthesis of Schiff base compounds derived from ethyl-4-amino benzoate, focusing on their optical nonlinear properties. The study found significant optical limiting properties in these compounds, suggesting potential use in optical applications (Abdullmajed et al., 2021).

Preparative Method for Esters of Amino Acids : Research by MacLaren (1972) presented a method for protecting amino groups of amino acids using ethyl ecetoacetate, leading to derivatives that could be alkylated at the carboxyl group. This method offers a preparative approach for various ester derivatives of amino acids (MacLaren, 1972).

Synthesis of Peptidyl Derivatives : Angelastro et al. (1992) synthesized Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound derived from a Reformatsky reaction, suggesting its potential as a proteinase inhibitor (Angelastro et al., 1992).

Antimicrobial Evaluation : A study by Spoorthy et al. (2021) focused on synthesizing and evaluating the antimicrobial activity of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. The compounds showed potential anti-microbial properties, making them candidates for further study in this field (Spoorthy et al., 2021).

Apoptosis-Inducing Agents for Cancer : Research by Gad et al. (2020) involved the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives, evaluating their cytotoxicity against cancer cell lines. Some derivatives showed promising antiproliferative potential, suggesting their use in anticancer therapeutics (Gad et al., 2020).

Prodrug Development for Neuropathic Pain : A study by Rais et al. (2017) synthesized a series of prodrugs from hydroxamate-based inhibitors of glutamate carboxypeptidase II, aiming to improve oral pharmacokinetics for neuropathic pain treatment. The prodrugs showed enhanced plasma exposure, indicating their potential as oral therapy agents (Rais et al., 2017).

Synthesis of Azo-Schiff Bases : Menati et al. (2020) reported the synthesis of a new azo-Schiff base, Ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and studied its crystal structure. This research contributes to the development of novel organic compounds with potential applications in various fields (Menati et al., 2020).

Propiedades

IUPAC Name |

ethyl 4-[(4-heptylphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-17,24H,3-9,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAPNRRMDJQZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)